REACTION_CXSMILES
|
[NH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]=[CH:3][C:2]1=O.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[N:1]=1
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Name
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|
Quantity
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1.01 g
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Type
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reactant
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Smiles
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N1C(C=NC=2CCCCC12)=O
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude reaction mixture
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Type
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CONCENTRATION
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Details
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was then concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with about 50 mL of hexanes/ethanol (1:1)
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Type
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CUSTOM
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Details
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to 0° C.
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Type
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ADDITION
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Details
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concentrated NH4OH (aq.) was added slowly to the stirring mixture until a pH of 7-8
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Type
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EXTRACTION
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Details
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The mixture was extracted (4×) with hexanes
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Type
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DRY_WITH_MATERIAL
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Details
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the combined oganic portions were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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TEMPERATURE
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Details
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The hexanes solution was heated for 10 minutes with activated charcoal
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Duration
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10 min
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Type
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FILTRATION
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Details
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filtered through 2 inches of silica gel (EtOAc/hexanes eluent)
|
Type
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CUSTOM
|
Details
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Evaporation of the solvents under reduced pressure
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Name
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|
Type
|
product
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Smiles
|
ClC1=NC=2CCCCC2N=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |